Ortho-Tolyl Acetate: A Comprehensive Physicochemical Profile for the Research Scientist
Ortho-Tolyl Acetate: A Comprehensive Physicochemical Profile for the Research Scientist
Introduction
Ortho-tolyl acetate, systematically known as 2-methylphenyl acetate, is an aromatic ester with significant applications in fragrance, flavoring, and as an intermediate in chemical synthesis.[1] Its distinct organoleptic properties, described as a sweet, fruity, and medicinal odor, make it a valuable component in various consumer products.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of o-tolyl acetate, offering researchers, scientists, and drug development professionals a reliable resource for its characterization and application. The protocols outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.
Molecular Structure and Core Properties
The molecular structure of o-tolyl acetate, with the chemical formula C9H10O2, consists of an acetate group bonded to the oxygen atom of an o-cresol molecule.[1][2] This arrangement results in a molecular weight of approximately 150.17 g/mol .[1][2] The ortho-position of the methyl group on the benzene ring relative to the acetate group is a key determinant of its chemical and physical behavior.
Figure 1: Molecular structure of o-tolyl acetate.
A summary of the key physicochemical properties of o-tolyl acetate is provided below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C9H10O2 | [2][3] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~208 °C | [1][2] |
| Density | ~1.05 g/cm³ | [1] |
| Refractive Index | ~1.500 | [1] |
| Flash Point | 84 °C | |
| Water Solubility | Very slightly soluble/Insoluble | [1] |
Spectroscopic Profile
The structural elucidation and purity assessment of o-tolyl acetate are reliably achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of o-tolyl acetate provides a characteristic fingerprint of its functional groups. Key absorptions are expected for the carbonyl (C=O) stretch of the ester, the C-O stretches, and the aromatic C-H and C=C vibrations. The NIST WebBook provides a reference IR spectrum for detailed comparison.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise arrangement of atoms. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl protons of the tolyl group, and the acetyl methyl protons. ChemicalBook provides access to ¹H NMR spectral data for o-tolyl acetate.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of o-tolyl acetate is available in the NIST WebBook, which is crucial for confirming the molecular ion peak and analyzing fragmentation for structural verification.[4]
Experimental Protocols for Physicochemical Analysis
The following sections detail standardized methodologies for the characterization of o-tolyl acetate, emphasizing the rationale behind experimental choices to ensure data integrity.
Protocol 1: Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a cornerstone technique for determining the purity of volatile compounds like o-tolyl acetate.
Methodology:
-
Instrument and Column Selection: Employ a GC system equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for resolving o-tolyl acetate from potential impurities.
-
Sample Preparation: Prepare a dilute solution of o-tolyl acetate (e.g., 1% v/v) in a high-purity solvent such as acetone or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a major peak for o-tolyl acetate, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.
Causality in Experimental Choices: The temperature program is designed to ensure the efficient separation of o-tolyl acetate from both more volatile and less volatile impurities. The choice of a non-polar column is based on the principle of "like dissolves like," where the primarily non-polar analyte interacts favorably with the stationary phase.
Figure 2: Workflow for GC purity analysis of o-tolyl acetate.
Protocol 2: Determination of Refractive Index
The refractive index is a sensitive measure of a substance's purity and composition.
Methodology:
-
Instrument Calibration: Calibrate a refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of o-tolyl acetate to the prism of the refractometer.
-
Measurement: Allow the sample to equilibrate to the instrument's temperature (typically 20 °C). View the scale through the eyepiece and adjust until the dividing line is sharp. Record the refractive index.
-
Validation: Compare the measured value to the literature value (approximately 1.500). Deviations can indicate the presence of impurities.
Solubility Characteristics
The solubility of o-tolyl acetate is a critical parameter for its use in formulations and as a reaction solvent. It is generally soluble in organic solvents and has very low solubility in water.[1]
| Solvent | Solubility | Rationale |
| Water | Very slightly soluble | The non-polar aromatic ring and ester group limit its miscibility with the highly polar water.[1] |
| Ethanol | Soluble | The molecule can engage in dipole-dipole interactions with ethanol. |
| Diethyl Ether | Soluble | The non-polar nature of both the solute and solvent promotes dissolution. |
| Acetone | Soluble | Acetone's polarity is intermediate, allowing it to effectively solvate o-tolyl acetate. |
Safety and Handling
O-tolyl acetate is a combustible liquid and should be handled with appropriate care.[3][6]
Core Safety Precautions:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][6]
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of o-tolyl acetate, supported by established experimental protocols for their verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes. The provided data and workflows serve as a foundational resource for the effective and safe utilization of o-tolyl acetate in a variety of research and development applications.
References
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O-Tolyl Acetate 98.0%(GC). PureSynth. Available from: [Link]
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o-Cresyl acetate | C9H10O2. PubChem. Available from: [Link]
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O-TOLYL ACETATE 533-18-6 wiki. Mol-Instincts. Available from: [Link]
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P-tolyl acetate (CAS N° 140-39-6). ScenTree. Available from: [Link]
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ortho-cresyl acetate, 533-18-6. The Good Scents Company. Available from: [Link]
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O-tolyl acetate (C9H10O2). PubChemLite. Available from: [Link]
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o-Tolyl acetate (N-12698). Chem Service - AnalytiChem. Available from: [Link]
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Acetic acid, 2-methylphenyl ester. NIST WebBook. Available from: [Link]
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p-Tolyl acetate - 140-39-6. ChemSynthesis. Available from: [Link]
Sources
- 1. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]
- 2. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]
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